molecular formula C8H8O3 B073281 3',4'-Dihydroxyacetophenone CAS No. 1197-09-7

3',4'-Dihydroxyacetophenone

Cat. No.: B073281
CAS No.: 1197-09-7
M. Wt: 152.15 g/mol
InChI Key: UCQUAMAQHHEXGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3’,4’-Dihydroxyacetophenone (3,4-DHAP) primarily targets tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase plays a significant role in the pigmentation process, and its inhibition can lead to reduced melanin production .

Mode of Action

3,4-DHAP exhibits a strong suppressive action against tyrosinase activity . It inhibits tyrosinase and reduces the protein levels of tyrosinase and the microphthalmia transcription factor (MITF), a key regulator of melanocyte survival, development, and differentiation . The inhibition of these proteins likely contributes to the antimelanogenic activity of 3,4-DHAP .

Biochemical Pathways

The primary biochemical pathway affected by 3,4-DHAP is the melanogenesis pathway . By inhibiting tyrosinase, 3,4-DHAP disrupts the conversion of tyrosine to melanin, thereby reducing melanin production . The suppression of MITF further impacts melanogenesis, as MITF regulates the expression of genes involved in this process .

Pharmacokinetics

The bioavailability of phenolic compounds like 3,4-DHAP can often be challenging due to rapid metabolism and short-acting effects . Modifications to the compound, such as esterification or etherification of hydroxyl groups, can improve its oral bioavailability .

Result of Action

The primary molecular effect of 3,4-DHAP’s action is the inhibition of tyrosinase activity and the suppression of tyrosinase and MITF protein levels . This leads to a decrease in melanin production, contributing to its antimelanogenic activity .

Action Environment

The action, efficacy, and stability of 3,4-DHAP can be influenced by various environmental factors. For instance, the solubility of 3,4-DHAP in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, factors such as temperature and pH could potentially impact the stability of 3,4-DHAP, although specific studies on these aspects are currently lacking.

Biochemical Analysis

Biochemical Properties

3’,4’-Dihydroxyacetophenone has been found to interact with various enzymes and proteins. It has been reported to inhibit tyrosinase, an enzyme that catalyzes the oxidation of phenols . The IC50 value of this inhibition is 10 µM .

Cellular Effects

3’,4’-Dihydroxyacetophenone has been shown to have significant effects on cellular processes. In a study, it was found to reduce lipopolysaccharide (LPS)-induced inflammatory cytokines and oxidative stress in RAW 264.7 cells . It also decreased the production of reactive oxygen species (ROS), increased the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1), and promoted nuclear translocation of Nrf-2 in human umbilical vein endothelial cells (HUVECs) .

Molecular Mechanism

The molecular mechanism of action of 3’,4’-Dihydroxyacetophenone involves its interaction with various biomolecules. It has been shown to suppress the expression of inflammatory protein p65, inhibit IkBα phosphorylation, decrease the nuclear translocation of p65, and increase the expressions of anti-oxidative protein Nrf-2 and HO-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, 3’,4’-Dihydroxyacetophenone has been observed to have temporal effects. It was found to promote the formation of autophagosomes and notably increased the protein expression levels of LC3‑II/LC3‑I and PARP‑1 .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyacetophenone vary with different dosages. A study showed that it could ameliorate LPS-induced acute lung injury in vivo, with a reduction of inflammatory cytokines, oxidative stress, and nuclear factor-kappa B (NF-κB) signaling pathway activation .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its biochemical properties and interactions with various biomolecules, it is likely that it is transported and distributed in a manner similar to other phenolic compounds .

Subcellular Localization

Based on its known interactions with various enzymes and proteins, it is likely that it is localized in various subcellular compartments .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUAMAQHHEXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152546
Record name 3,4-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1197-09-7
Record name 3′,4′-Dihydroxyacetophenone
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Record name 3,4-Dihydroxyacetophenone
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Record name 3,4-Dihydroxyacetophenone
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Record name 3',4'-Dihydroxyacetophenone
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Record name 3',4'-DIHYDROXYACETOPHENONE
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Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 °C
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

400 ml of a mixture of 1:8 v/v glacial acetic acid in water was added in two portions to a stirred mixture of 35 g of 4-(chloroacetyl)catechol in 300 ml of ethanol. At 10-minute intervals, four 10 g portions of 90% zinc dust were added, the mixture being held below about 45° C. The mixture then was stirred for 2 hours at 30°-40° C. and allowed to stand over a weekend. The liquid phase was decanted and stripped to a quarter of its volume under reduced pressure. The residue was extracted with ether. The ether extract was washed with sodium bicarbonate solution. The solvent was evaporated. The solid residue was recrystallized from toluene to give 4-acetylcatechol (1A), mp: 118°-119° C.
[Compound]
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mixture
Quantity
400 mL
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Reaction Step One
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Type
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Quantity
300 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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